molecular formula C5H11NO B096281 N-Methylbutyramide CAS No. 17794-44-4

N-Methylbutyramide

Cat. No.: B096281
CAS No.: 17794-44-4
M. Wt: 101.15 g/mol
InChI Key: OLLZXQIFCRIRMH-UHFFFAOYSA-N
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Description

N-Methylbutyramide is an organic compound with the molecular formula C5H11NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is a derivative of butyramide, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

N-Methylbutyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Future Directions

While specific future directions for N-Methylbutyramide were not found in the retrieved data, research into similar compounds often focuses on their potential applications in various fields, such as medicine, materials science, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylbutyramide can be synthesized through several methods. One common method involves the reaction of butyric acid with methylamine. The reaction typically proceeds under acidic or basic conditions, where the carboxylic acid group of butyric acid reacts with the amine group of methylamine to form the amide bond, releasing water as a byproduct.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles. For example, butyronitrile can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound. This method is advantageous due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Methylbutyramide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce butyric acid and methylamine.

    Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) can yield N-methylbutylamine.

    Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Butyric acid and methylamine.

    Reduction: N-methylbutylamine.

    Substitution: Depending on the nucleophile used, various substituted amides can be formed.

Mechanism of Action

The mechanism of action of N-Methylbutyramide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of amides. The carbonyl group in this compound is electrophilic, making it susceptible to nucleophilic attack by various biological nucleophiles. This interaction can lead to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

    Butyramide: The parent compound of N-Methylbutyramide, where the nitrogen atom is not substituted with a methyl group.

    N-Ethylbutyramide: Similar to this compound but with an ethyl group instead of a methyl group on the nitrogen atom.

    N-Propylbutyramide: Similar to this compound but with a propyl group on the nitrogen atom.

Uniqueness: this compound is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules. This substitution can affect its physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLZXQIFCRIRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170398
Record name Butanamide, N-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17794-44-4
Record name N-Methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17794-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylbutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017794444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylbutanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLBUTYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAH76XQ8GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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